An In-Depth Technical Guide to D-Phenylalanyl-d5 Nateglinide: Structure, Properties, and Application
An In-Depth Technical Guide to D-Phenylalanyl-d5 Nateglinide: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical analysis, the demand for precision and accuracy in pharmacokinetic and bioequivalence studies is paramount. Stable isotope-labeled internal standards are the cornerstone of robust quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive technical overview of D-Phenylalanyl-d5 Nateglinide, a deuterated analogue of the oral antidiabetic agent Nateglinide. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its critical role as an internal standard in bioanalytical assays. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and methodologies.
The Rationale for a Deuterated Nateglinide Analogue
Nateglinide is a D-phenylalanine derivative that effectively lowers blood glucose levels by stimulating insulin secretion from the pancreas.[1][2] Its therapeutic efficacy is well-established for the management of type 2 diabetes mellitus.[3] Accurate quantification of Nateglinide in biological matrices is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as D-Phenylalanyl-d5 Nateglinide, is the gold standard for such analyses.[4]
The fundamental principle behind using a deuterated internal standard lies in the kinetic isotope effect. The substitution of hydrogen with deuterium, a heavier and stable isotope, results in a molecule that is chemically identical to the parent drug but has a slightly higher molecular weight.[5] This mass difference allows for its distinct detection by a mass spectrometer, while its near-identical physicochemical properties ensure that it behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus effectively normalizing for any variability in the analytical process.[6]
Chemical Structure and Physicochemical Properties
D-Phenylalanyl-d5 Nateglinide is a structural analogue of Nateglinide where five hydrogen atoms on the phenyl ring of the D-phenylalanine moiety have been replaced with deuterium.
Chemical Structure:
-
Nateglinide: (2R)-3-phenyl-2-[[(E)-4-(propan-2-yl)cyclohexyl]formamido]propanoic acid
-
D-Phenylalanyl-d5 Nateglinide: (2R)-3-(phenyl-d5)-2-[[(E)-4-(propan-2-yl)cyclohexyl]formamido]propanoic acid
The deuteration adds approximately 5 Da to the molecular weight of the molecule.
Physicochemical Properties:
The physicochemical properties of D-Phenylalanyl-d5 Nateglinide are predicted to be very similar to those of Nateglinide, with the primary difference being the molecular weight.
| Property | Nateglinide | D-Phenylalanyl-d5 Nateglinide (Predicted) | Source |
| Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₂D₅NO₃ | [7] |
| Molecular Weight | 317.42 g/mol | 322.45 g/mol | [7] |
| Appearance | White or almost white crystalline powder | White or almost white crystalline powder | [8] |
| Melting Point | 137-141 °C | 137-141 °C | [8] |
| Solubility | Soluble in methanol, ethanol, chloroform; almost insoluble in water | Soluble in methanol, ethanol, chloroform; almost insoluble in water | [8] |
| pKa | ~3.6 | ~3.6 | [5] |
Synthesis of D-Phenylalanyl-d5 Nateglinide: A Proposed Pathway
The synthesis of D-Phenylalanyl-d5 Nateglinide involves two key stages: the preparation of the deuterated precursor, D-phenylalanine-d5, and its subsequent coupling with trans-4-isopropylcyclohexanecarboxylic acid.
Proposed Synthesis of D-Phenylalanine-d5
While various methods exist for the synthesis of D-phenylalanine, a plausible route to the deuterated analogue can be adapted from established procedures for synthesizing deuterated amino acids.[9][10] One such approach involves the enzymatic resolution of a racemic mixture of DL-phenylalanine-d5.
Figure 1: Proposed synthetic workflow for D-Phenylalanine-d5.
Step-by-Step Methodology:
-
Erlenmeyer-Plöchl Azlactone Synthesis: Benzaldehyde-d6 is reacted with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Hydrolysis and Reduction: The azlactone is subsequently hydrolyzed and reduced to yield racemic DL-phenylalanine-d5.
-
Enzymatic Resolution: The racemic mixture is then subjected to enzymatic resolution using an acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired D-phenylalanine-d5.
Coupling to form D-Phenylalanyl-d5 Nateglinide
The final step is the amide coupling of D-phenylalanine-d5 with an activated form of trans-4-isopropylcyclohexanecarboxylic acid.[11][12]
Figure 2: Final coupling step to yield D-Phenylalanyl-d5 Nateglinide.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: Trans-4-isopropylcyclohexanecarboxylic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amide Coupling: The resulting acid chloride is then reacted with D-phenylalanine-d5 under Schotten-Baumann conditions (in the presence of a base, such as sodium hydroxide) to yield D-Phenylalanyl-d5 Nateglinide.[11]
-
Purification: The final product is purified by recrystallization or chromatography to ensure high purity.
Analytical Characterization
The identity and purity of D-Phenylalanyl-d5 Nateglinide are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of D-Phenylalanyl-d5 Nateglinide is expected to be similar to that of Nateglinide, with the notable absence of signals corresponding to the aromatic protons of the phenylalanine ring.[13] The remaining proton signals of the D-phenylalanine moiety (α- and β-protons) and the trans-4-isopropylcyclohexyl group will be present.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated phenyl carbons will exhibit splitting due to carbon-deuterium coupling and may have a slightly different chemical shift compared to the non-deuterated analogue due to isotope effects.[14]
-
²H NMR: A deuterium NMR spectrum would show a characteristic signal for the aromatic deuterons.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of D-Phenylalanyl-d5 Nateglinide.
-
Molecular Ion: In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺) for D-Phenylalanyl-d5 Nateglinide will be observed at an m/z corresponding to its increased molecular weight (approximately 323.24).
-
Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be similar to that of Nateglinide, with a +5 Da shift in the fragment ions containing the deuterated phenyl ring.[15][16] Common fragmentations for Nateglinide involve the loss of the carboxylic acid group and cleavage of the amide bond.
Predicted MS/MS Fragmentation:
| Parent Ion (m/z) | Fragment Ion (m/z) | Putative Structure of Fragment |
| 323.24 | 278.22 | Loss of COOH |
| 323.24 | 170.11 | Deuterated Phenylalanine moiety |
| 323.24 | 154.14 | trans-4-isopropylcyclohexylcarbonyl moiety |
Application as an Internal Standard in Bioanalytical Methods
D-Phenylalanyl-d5 Nateglinide is primarily used as an internal standard for the quantification of Nateglinide in biological samples (e.g., plasma, urine) by LC-MS/MS.[17]
Rationale for Use in LC-MS/MS
The co-elution of the deuterated internal standard with the non-deuterated analyte allows for the correction of matrix effects, which are a common source of variability in LC-MS analysis.[6] Any suppression or enhancement of the ionization of the analyte due to co-eluting matrix components will similarly affect the internal standard, thus maintaining a constant analyte-to-internal standard peak area ratio.[18]
Bioanalytical Method Validation Protocol
A robust and reliable bioanalytical method using D-Phenylalanyl-d5 Nateglinide as an internal standard must be fully validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21]
Figure 3: Key stages in the validation of a bioanalytical method.
Step-by-Step Validation Protocol:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of Nateglinide or D-Phenylalanyl-d5 Nateglinide.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of Nateglinide and a constant concentration of D-Phenylalanyl-d5 Nateglinide. The curve should consist of a blank, a zero standard (with internal standard only), and at least six non-zero concentration levels. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.
-
Accuracy and Precision: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high). Analyze multiple replicates of these QCs on different days to determine the intra- and inter-day accuracy (percent deviation from the nominal concentration) and precision (coefficient of variation). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[22]
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples.
-
Matrix Effect: Assess the influence of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of matrix components.
-
Stability: Evaluate the stability of Nateglinide in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Conclusion
D-Phenylalanyl-d5 Nateglinide is an indispensable tool for the accurate and precise quantification of Nateglinide in biological matrices. Its synthesis, while requiring specialized techniques for deuteration, follows established principles of organic chemistry. The application of this stable isotope-labeled internal standard in validated LC-MS/MS methods, in accordance with regulatory guidelines, ensures the generation of high-quality data that is crucial for regulatory submissions and the advancement of clinical research. This guide provides a foundational understanding for scientists and researchers to effectively utilize D-Phenylalanyl-d5 Nateglinide in their drug development programs.
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